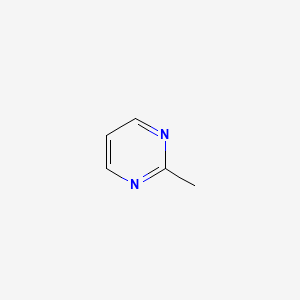

2-Methylpyrimidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMHEJAYSYZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871111 | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-43-0, 55133-63-6 | |

| Record name | Pyrimidine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055133636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-Methylpyrimidine: A Technical Guide

Introduction

2-Methylpyrimidine is a heterocyclic aromatic organic compound with the chemical formula C₅H₆N₂. As a derivative of pyrimidine (B1678525), it is a fundamental building block in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals three distinct signals corresponding to the aromatic protons and the methyl group protons.

Data Summary

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| A | 8.68 | Doublet | 4.90 | H4, H6 |

| B | 7.23 | Triplet | 4.90 | H5 |

| C | 2.62 | Singlet | - | -CH₃ |

Data sourced from Gronowitz, S. et al. Ark. Kemi. 22, 65 (1963).[1]

Interpretation

The downfield chemical shifts of the aromatic protons (H4, H6, and H5) are characteristic of protons attached to an electron-deficient pyrimidine ring. The protons at the C4 and C6 positions are equivalent due to the molecule's symmetry and appear as a doublet due to coupling with the H5 proton. The H5 proton appears as a triplet as it is coupled to the two equivalent protons at C4 and C6. The upfield singlet at 2.62 ppm corresponds to the three equivalent protons of the methyl group, which are not coupled to any other protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C2 |

| 156.9 | C4, C6 |

| 119.4 | C5 |

| 25.8 | -CH₃ |

Note: This is a representative dataset; actual values may vary slightly depending on the solvent and experimental conditions.

Interpretation

The C2 carbon, being directly attached to two electronegative nitrogen atoms, is the most deshielded and appears at the lowest field (167.3 ppm). The equivalent C4 and C6 carbons appear at 156.9 ppm. The C5 carbon is the most shielded of the aromatic carbons, appearing at 119.4 ppm. The methyl carbon gives a characteristic upfield signal at 25.8 ppm.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

-

The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

References

An In-depth Technical Guide to 2-Methylpyrimidine: Chemical Structure, Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyrimidine is a heterocyclic aromatic organic compound that serves as a vital scaffold in medicinal chemistry. Its structural motif is present in a multitude of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it explores established synthetic protocols for pyrimidine (B1678525) derivatives, discusses its significance and applications in drug discovery and development, and highlights the diverse biological activities associated with this important class of compounds.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a methyl group at the second position. The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.

-

IUPAC Name: this compound[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Weight | 94.11 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.0132 g/mL at 25 °C | [2] |

| Boiling Point | 122.1 ± 9.0 °C at 760 mmHg | [3] |

| Flash Point | 37.8 °C (100.0 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.4930 | [2] |

| Solubility | Soluble in organic solvents such as methanol. | [4] |

| LogP | -0.1 | [1] |

| ¹H NMR | δ 8.68 (d, J=4.9 Hz, 2H), 7.23 (t, J=4.9 Hz, 1H), 2.62 (s, 3H) | [5] |

| ¹³C NMR | δ 167.9, 157.0, 119.3, 25.8 | [6] |

Synthesis of Pyrimidine Derivatives: Experimental Protocols

The synthesis of the pyrimidine core is a well-established area of organic chemistry. One of the most common and versatile methods is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. Below is a generalized protocol for the synthesis of a pyrimidine derivative, which can be adapted for the synthesis of this compound by using acetamidine.

General Protocol for Pyrimidine Synthesis

This protocol describes the condensation reaction to form a substituted pyrimidine ring.

Materials:

-

1,3-Dicarbonyl compound (e.g., diethyl malonate)

-

Acetamidine hydrochloride

-

Sodium ethoxide or another suitable base

-

Ethanol (B145695) (absolute)

-

Hydrochloric acid (for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

The 1,3-dicarbonyl compound is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (often 0-5 °C).

-

Acetamidine hydrochloride is then added to the reaction mixture.

-

The reaction is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the structure of purines and pyrimidines in DNA and RNA, allowing for interactions with a wide range of biological targets.[7][8] Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them crucial in the development of new therapeutic agents.[7][9][10]

Key Biological Activities of Pyrimidine Derivatives:

-

Anticancer: Many pyrimidine-based compounds, such as 5-fluorouracil, are used as anticancer agents.[11] They can act as inhibitors of key enzymes in cancer cell proliferation, such as thymidylate synthase and various kinases.[11]

-

Antimicrobial: The pyrimidine nucleus is found in several antibacterial and antifungal drugs. These compounds can interfere with essential metabolic pathways in microorganisms.

-

Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory properties.

-

Antiviral: Pyrimidine analogs are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.

-

Central Nervous System (CNS) Activity: The versatility of the pyrimidine structure has been exploited to develop agents with activity against targets in the CNS, including for the treatment of neurological disorders.[7]

The methyl group in this compound can influence the molecule's steric and electronic properties, potentially enhancing its binding to biological targets and improving its pharmacokinetic profile.

Visualizations

Logical Workflow for Pyrimidine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of pyrimidine derivatives, a common strategy in medicinal chemistry.

Caption: A flowchart illustrating the key steps in the synthesis of pyrimidine derivatives.

Biological Activities of Pyrimidine Scaffolds

This diagram showcases the diverse range of biological activities associated with pyrimidine-based compounds in drug discovery.

Caption: A diagram highlighting the broad spectrum of therapeutic applications for pyrimidine derivatives.

References

- 1. This compound | C5H6N2 | CID 78748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 5053-43-0 [sigmaaldrich.com]

- 3. This compound | CAS#:5053-43-0 | Chemsrc [chemsrc.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound(5053-43-0) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine is a heterocyclic aromatic organic compound and a derivative of pyrimidine (B1678525). The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. The introduction of a methyl group at the 2-position of the pyrimidine ring subtly alters its electronic properties and steric profile, making this compound and its derivatives valuable synthons in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental data and detailed methodologies.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂ | [1] |

| Molecular Weight | 94.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -6.0 °C | [2] |

| Boiling Point | 130.0 - 132.0 °C | [2] |

| Density | 1.0132 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4930 | [1] |

| Flash Point | 37.8 °C (closed cup) | |

| pKa (Predicted) | 1.85 ± 0.13 | [3] |

| Solubility | No quantitative data available. Qualitatively described as soluble in alcohol and ether. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Table 2: 1H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.68 | Doublet | 4.90 | H4, H6 |

| 7.23 | Triplet | 4.90 | H5 |

| 2.62 | Singlet | - | -CH₃ |

Table 3: 13C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C2 |

| 157.0 | C4, C6 |

| 119.4 | C5 |

| 25.9 | -CH₃ |

Table 4: FT-IR and UV-Vis Spectral Data of this compound

| Spectroscopic Technique | Key Absorptions | Reference(s) |

| FT-IR (neat liquid, cm-1) | ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1580-1600 (C=N ring stretch), ~1400-1500 (C=C ring stretch) | [4] |

| UV-Vis (in Ethanol) | λmax ≈ 320 nm (for a derivative, 2-MPDA) | [5] |

Note: The provided UV-Vis data is for a derivative of this compound. The λmax of the parent compound may vary.

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results and for the development of new synthetic routes and analytical techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehalogenation of a di-substituted pyrimidine precursor.

Protocol: Synthesis from 4,6-dichloro-2-methylpyrimidine (B42779)

-

Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in a mixture of methanol (B129727) and water, add 10% Palladium on activated carbon (Pd/C) and magnesium oxide (MgO).

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., 30 psi) for approximately 1 hour.

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and MgO.

-

Extract the filtrate with dichloromethane (B109758) (DCM).

-

Combine the organic layers.

-

-

Purification:

-

Distill off the DCM and methanol under atmospheric pressure.

-

The resulting crude product can be further purified by vacuum distillation to yield this compound as a liquid.

-

Spectroscopic and Physicochemical Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1H NMR Acquisition:

-

Acquire the 1H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire the 13C NMR spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of 13C.

-

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition:

-

Record the FT-IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

-

Protocol: UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

-

Data Acquisition:

-

Use a quartz cuvette with a defined path length (typically 1 cm).

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.

-

Protocol: Determination of pKa

-

Methodology: The pKa can be determined by UV-Vis spectrophotometry or potentiometric titration.

-

Spectrophotometric Method:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve a constant amount of this compound in each buffer solution.

-

Measure the UV-Vis spectrum for each solution and identify a wavelength where the protonated and deprotonated forms have different absorbances.

-

Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

-

Potentiometric Titration:

-

Dissolve a known amount of this compound in water or a water/co-solvent mixture.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl), monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Protocol: Determination of Solubility

-

Shake-Flask Method:

-

Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, dichloromethane) in a sealed flask.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

-

The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

-

Chemical Reactivity and Visualization

The chemical reactivity of this compound is influenced by the electron-deficient nature of the pyrimidine ring and the presence of the activating methyl group.

Knoevenagel-Type Condensation

The methyl group at the 2-position of the pyrimidine ring is activated by the adjacent electron-withdrawing nitrogen atoms. This "active" methyl group can participate in condensation reactions with carbonyl compounds, such as benzaldehyde, typically in the presence of a catalyst like acetic anhydride (B1165640) or a strong base. This reaction is a useful method for the synthesis of styrylpyrimidine derivatives.

Nucleophilic Aromatic Substitution

The pyrimidine ring is generally susceptible to nucleophilic attack, particularly at positions 4 and 6, which are para and ortho to the ring nitrogens. While the 2-position is also electron-deficient, direct nucleophilic substitution at this position is less common than at the 4 and 6 positions, especially if they are unsubstituted. The presence of a good leaving group at the 2-position would facilitate such a reaction.

Conclusion

This compound serves as a versatile building block in organic synthesis, with its physical and chemical properties being of significant interest to researchers in drug discovery and materials science. This guide has provided a detailed summary of its key characteristics, including quantitative data where available, and outlined experimental protocols for its synthesis and analysis. The presented reactivity profiles and diagrams offer a visual representation of its chemical behavior, further aiding in the design of novel synthetic strategies and the development of new functional molecules. Further experimental investigation into the quantitative solubility and pKa of this compound would be a valuable contribution to the field.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of 2-Methylpyrimidine: A Technical Guide to its Derivatives' Activity

For Researchers, Scientists, and Drug Development Professionals

The 2-methylpyrimidine core, a privileged scaffold in medicinal chemistry, has given rise to a diverse array of derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.

Core Biological Activities and Mechanisms of Action

Derivatives of this compound have been extensively studied and have shown significant promise in several key therapeutic areas:

-

Anticancer Activity: A primary focus of research has been the development of this compound derivatives as anticancer agents. These compounds often function as kinase inhibitors, targeting key enzymes that are dysregulated in cancer cells. Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Polo-like Kinases (PLKs).[1][2] By inhibiting these kinases, the derivatives can disrupt critical signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[3][4][5] Some derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.[6][7]

-

Antimicrobial Activity: The this compound scaffold is also a component of potent antimicrobial agents. These derivatives exhibit activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

-

Anti-inflammatory Activity: Certain this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action in this context is often linked to the inhibition of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways like the NF-κB pathway.[8][9]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for various this compound derivatives from cited research.

Table 1: Anticancer Activity of this compound Derivatives (Kinase Inhibition)

| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |

| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | HepG2, MCF-7, HCT-116, PC-3 | |

| Fused Pyrimidine Systems | EGFR | Varies (sub-µM to µM) | Various (e.g., NSCLC lines) | [3][4] |

| Pyrimidine-based Derivatives | VEGFR-2 | 9,190 - 18,210 | A549, HepG2 | [2] |

| Pyrimidine-based Derivatives | Aurora A Kinase | < 200 | SCLC cell lines | [10] |

| Diamino-pyrimidine derivative (DAP-81) | PLK-1 | 900 | - | [11] |

Table 2: Anticancer Activity of this compound Derivatives (Cytotoxicity)

| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivatives | A549 | Varies (e.g., 2d: strong cytotoxicity at 50 µM) | |

| Pyrimidine-hydrazone hybrids | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Varies | [12] |

| N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives | HT-29, COLO-205 | SP2: 4.07, 4.98 | |

| 2-Phenylpyrimidine coumarin (B35378) derivatives | CNE2, KB, Cal27 | Varies | |

| Fused Pyrimidines | HEPG2 | Varies |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine-based Sulfonamides | S. aureus, E. coli, etc. | Varies | |

| Metal-Organic Frameworks (MOFs) with 4,6-diamino-2-pyrimidinethiol | Gram-positive and Gram-negative bacteria | Varies | [6] |

Table 4: Anti-inflammatory Activity of this compound Derivatives

| Compound Class | Target | IC50 (µM) | Assay | Reference |

| Pyrimidine Derivatives (L1, L2) | COX-2 | High selectivity over COX-1 | TMPD oxidation assay | [13] |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-2 | Varies | In vivo/in vitro assays | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of 2-((arylamino)methyl)pyrimidine derivatives via nucleophilic substitution.

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (B41778) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine solution

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

ATP

-

Kinase substrate (specific to the kinase)

-

Kinase assay buffer

-

Test compounds (this compound derivatives)

-

Positive control inhibitor

-

96-well plates

-

Plate reader (e.g., for fluorescence or luminescence detection)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the kinase enzyme to each well.

-

Add the diluted test compounds or positive control to the respective wells.

-

Incubate the plate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

-

Incubate for the reaction to proceed (e.g., 60 minutes).

-

Stop the reaction and measure the signal (e.g., phosphorylation of the substrate) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Disc Diffusion Method for Antibacterial Activity

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar (B569324) plates

-

Sterile filter paper discs (6 mm)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent

-

Positive control antibiotic

-

Solvent control

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Uniformly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plates.

-

Impregnate the sterile filter paper discs with a known concentration of the test compounds, positive control, and solvent control.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

Signaling Pathways

Caption: EGFR signaling pathway inhibited by this compound derivatives.

Caption: VEGFR-2 signaling pathway targeted by this compound derivatives.

Caption: Inhibition of Aurora A and PLK1 signaling by this compound derivatives.

Caption: Modulation of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow

Caption: A typical workflow for the development of this compound derivatives.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activity, making them attractive candidates for drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration and innovation in the quest for novel and effective therapies based on this remarkable scaffold.

References

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijrpr.com [ijrpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylpyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-methylpyrimidine, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Valued for its versatile reactivity and presence in numerous biologically active compounds, this document serves as a technical resource, detailing its physicochemical properties, spectroscopic data, synthesis protocols, and key applications in drug discovery.

Physicochemical and Spectroscopic Profile

This compound (CAS: 5053-43-0) is a colorless to light brown liquid.[1] Its fundamental properties are crucial for its application in synthesis, influencing reaction conditions and purification strategies.

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing essential data for laboratory handling and process development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂ | |

| Molecular Weight | 94.11 g/mol | |

| Density | 1.0132 g/mL at 25 °C | |

| Boiling Point | 122.1 ± 9.0 °C at 760 mmHg | [1] |

| Refractive Index | n20/D 1.4930 | |

| Flash Point | 20.3 ± 5.1 °C | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound and its derivatives.

| Spectroscopy | Data (Observed Peaks) | Reference(s) |

| ¹H NMR | δ 8.66 (d, J=5 Hz, 2H), 7.29 (t, J=5 Hz, 1H), 2.65 (s, 3H) (in Methanol-d₄) | [2] |

| ¹³C NMR | Data not explicitly found in a single source, but typical shifts for the pyrimidine (B1678525) ring are ~158 ppm (C4, C6), ~120 ppm (C5), and for the methyl group ~25 ppm. | [3][4] |

| Mass Spec (GC-MS) | Key fragments and their relative intensities can be found in public databases like PubChem. | [3] |

| Infrared (IR) | Characteristic peaks for C-H aromatic, C=N, and C=C stretching are observable. Specific peak data for the parent molecule is available in the NIST database. | [5] |

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through various routes. A common and illustrative method involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted this compound, specifically 4,6-dihydroxy-2-methylpyrimidine (B75791), which is a valuable precursor in its own right.[6]

Caption: Workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is adapted from a patented industrial process, highlighting a scalable method.[6]

Materials:

-

Methanol

-

Sodium methoxide (108.2 g, 2 mol)

-

Dimethyl malonate (105.6 g, 0.8 mol)

-

Acetamidine hydrochloride (113.4 g, 1.2 mol)

-

4M Hydrochloric acid

-

Ice

Procedure:

-

To a 3L three-necked flask equipped with a stirrer, add 1060 mL of methanol and cool the flask in an ice bath.

-

While stirring, add sodium methoxide to the methanol.

-

Once the sodium methoxide has dissolved, add dimethyl malonate followed by acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 5 hours. The solution will become a creamy white.

-

After the reaction is complete, remove the methanol via distillation under reduced pressure (30-35 °C).

-

Dissolve the residue in 400 mL of water.

-

Adjust the pH of the solution to 1-2 using 4M hydrochloric acid. A white solid will precipitate.

-

Stir the mixture at 0 °C for 4 hours to facilitate crystallization.

-

Collect the solid by suction filtration.

-

Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).

-

Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine (yield: ~87%).[6]

Reactivity and Key Transformations

This compound serves as a versatile building block due to two primary sites of reactivity: the pyrimidine ring itself and the C2-methyl group. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution (particularly when substituted with leaving groups like halogens), while the methyl group is activated for deprotonation and subsequent condensation reactions.

Overview of Reactivity

The diagram below conceptualizes the dual reactivity of a halogenated this compound, a common intermediate for further functionalization.

Caption: Dual reactivity of 4-chloro-2-methylpyrimidine as a building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol demonstrates the C4-selective cross-coupling of a dichloropyrimidine with an arylboronic acid, a foundational reaction in drug discovery for creating biaryl structures.[7][8]

Materials:

-

2,4-Dichloropyrimidine (1.0 mmol)

-

Arylboronic acid (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

1,4-Dioxane/Water mixture

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the solvent system (e.g., 1,4-dioxane/water).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition it between ethyl acetate (B1210297) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the C4-arylated pyrimidine.

Experimental Protocol: Aldol-Type Condensation of the Methyl Group

The C2-methyl group is sufficiently acidic to undergo condensation with aldehydes, typically under acidic or Lewis acidic conditions, to form styryl derivatives.[9]

Materials:

-

5-Bromo-2-methylpyrimidine (1.0 mmol)

-

Benzaldehyde (1.1 mmol)

-

Zinc chloride (ZnCl₂), anhydrous (catalytic amount)

-

High-boiling solvent (e.g., toluene (B28343) or xylene)

Procedure:

-

To a flask equipped with a Dean-Stark apparatus, add 5-bromo-2-methylpyrimidine, benzaldehyde, a catalytic amount of anhydrous ZnCl₂, and the solvent.

-

Heat the mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield 5-bromo-2-styrylpyrimidine.[9]

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a desirable core for interacting with biological targets.[10] this compound and its derivatives are particularly important as precursors for kinase inhibitors.

Pyrimidine-Based Kinase Inhibitors

Many small-molecule kinase inhibitors utilize a substituted pyrimidine core to anchor within the ATP-binding site of the target kinase. The pyrimidine nitrogen atoms often act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP. Derivatives of this compound are integral to the synthesis of inhibitors for targets like Aurora kinases, Polo-like kinases (PLKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]

The diagram below illustrates the general principle of how a pyrimidine-based scaffold can function as a competitive kinase inhibitor.

Caption: Mechanism of pyrimidine-based competitive ATP kinase inhibitors.

Compounds bearing the 2-aminopyrimidine (B69317) scaffold, often derived from this compound precursors, have shown potent inhibition of various kinases with IC₅₀ values in the low nanomolar range.[10] For example, derivatives have been developed as inhibitors for Aurora A kinase, Aurora B kinase, and PLK, all of which are critical regulators of cell division and are frequently overexpressed in cancers.[10]

Conclusion

This compound is a cornerstone heterocyclic building block with a rich and versatile chemistry. Its accessible synthesis and the distinct reactivity of its methyl group and pyrimidine core allow for the creation of diverse and complex molecular architectures. For professionals in drug discovery, the this compound scaffold provides a robust and clinically validated starting point for the development of targeted therapeutics, particularly in the realm of kinase inhibition. A thorough understanding of its properties, synthesis, and reactivity is therefore indispensable for advancing modern medicinal chemistry.

References

- 1. This compound | CAS#:5053-43-0 | Chemsrc [chemsrc.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C5H6N2 | CID 78748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2-Amino-4-methylpyrimidine [webbook.nist.gov]

- 6. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. organic chemistry - Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Methylpyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 2-methylpyrimidine, a key heterocyclic scaffold in medicinal chemistry. The document details the foundational Pinner synthesis, subsequent advancements, and modern methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.

Discovery and Historical Context

The journey into the synthesis of pyrimidine (B1678525) derivatives began in the late 19th century, with the pioneering work of German chemist Adolf Pinner. While the parent pyrimidine was first prepared by Gabriel and Colman in 1900, Pinner's investigations in the 1880s laid the groundwork for accessing a wide array of substituted pyrimidines. In a seminal 1884 publication in Berichte der deutschen chemischen Gesellschaft, Pinner described the condensation reaction between amidines and β-ketoesters to form substituted pyrimidines.[1] This reaction, now famously known as the Pinner pyrimidine synthesis , became the cornerstone for the synthesis of this class of heterocycles.[2][3]

While the exact first synthesis of the parent this compound is not definitively documented in the readily available historical literature, its conceptual origin lies in Pinner's work. The reaction of acetamidine (B91507) (the amidine corresponding to the desired 2-methyl group) with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalents, represents the classical and most direct application of Pinner's discovery to the formation of this compound. A closely related and historically significant example is the reaction of acetylacetone (B45752) with acetamidine, which yields 2,4,6-trimethylpyrimidine, demonstrating the versatility of the Pinner condensation in assembling substituted pyrimidine rings.[2]

Over the decades, synthetic strategies have evolved from these classical one-pot condensations to multi-step sequences that often provide better control over substitution patterns and higher overall yields. A prominent modern approach involves the initial synthesis of a substituted this compound, such as 4,6-dihydroxy-2-methylpyrimidine (B75791), via a Pinner-type reaction, followed by functional group manipulations. This intermediate can be converted to the corresponding 4,6-dichloro-2-methylpyrimidine (B42779), which then undergoes catalytic dechlorination to yield the parent this compound. This modular approach allows for the synthesis of a variety of this compound derivatives by intercepting the synthesis at different stages.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound and its immediate precursors has been approached through various methods, each with its own set of advantages and disadvantages. The following tables summarize quantitative data for key synthetic transformations, allowing for a direct comparison of reaction conditions and yields.

Table 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine via Pinner-type Condensation

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Dimethyl malonate | Acetamidine hydrochloride | Sodium methoxide (B1231860) | Methanol (B129727) | 3-5 h | 18-25 | 86-87 | CN102399196A |

| Diethyl malonate | Acetamidinium chloride | Sodium methoxide | Methanol | Not specified | Not specified | Not specified |

Table 2: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

| Starting Material | Chlorinating Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 4,6-Dihydroxy-2-methylpyrimidine | Thionyl chloride | Acetonitrile | 3 h | 80 | 94 | ChemicalBook |

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | Dichloroethane | 6-8 h | Reflux | Not specified | CN102432547A |

Table 3: Synthesis of this compound via Dechlorination

| Starting Material | Catalyst | Hydrogen Acceptor/Base | Solvent | H₂ Pressure | Temperature (°C) | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 4,6-Dichloro-2-methylpyrimidine | 10% Pd/C | Magnesium oxide | Methanol/Water | 30 psi (approx. 2 bar) | 20 | 1 h | 28 |[4] | | General Chloropyrimidine | Palladium on carbon (5 wt.%) | Triethylamine | Ethyl acetate (B1210297) | 4 bar | 50 | 3.5 h | Not specified for this compound |[5] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its key precursors, based on established literature procedures.

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol is adapted from a patented procedure and represents a classical Pinner-type condensation.

Objective: To synthesize 4,6-dihydroxy-2-methylpyrimidine from dimethyl malonate and acetamidine hydrochloride.

Materials:

-

Methanol

-

Sodium methoxide

-

Dimethyl malonate

-

Acetamidine hydrochloride

-

Hydrochloric acid (4 mol/L)

-

Ice

-

Standard laboratory glassware for reactions under inert atmosphere, filtration, and drying.

Procedure:

-

In a three-necked flask equipped with a stirrer and under an inert atmosphere, add methanol and cool the flask in an ice bath.

-

While stirring, slowly add sodium methoxide to the cooled methanol.

-

Once the sodium methoxide has completely dissolved, add dimethyl malonate followed by acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.

-

Continue stirring at this temperature for 3-5 hours. The solution will typically become a creamy white suspension.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 1-2 with a 4 mol/L solution of hydrochloric acid.

-

Cool the mixture to 0 °C and stir for 3-5 hours to induce crystallization.

-

Collect the white solid product by suction filtration.

-

Wash the solid with ice-cold water followed by ice-cold methanol.

-

Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.

Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol details the chlorination of 4,6-dihydroxy-2-methylpyrimidine.

Objective: To synthesize 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine.

Materials:

-

4,6-Dihydroxy-2-methylpyrimidine

-

Thionyl chloride

-

Acetonitrile

-

Ice water

-

Standard laboratory glassware for reactions at elevated temperatures and for distillation.

Procedure:

-

In a reaction flask, prepare a mixed solution of thionyl chloride and acetonitrile.

-

Add 4,6-dihydroxy-2-methylpyrimidine to the solution.

-

Stir the reaction mixture at 80 °C for 3 hours. Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Slowly pour the residue into ice water to precipitate the product.

-

Collect the solid by filtration and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid.

Protocol 3: Synthesis of this compound by Catalytic Dechlorination

This protocol describes the final step to obtain the parent this compound through the reduction of its dichloro-derivative.

Objective: To synthesize this compound by the catalytic hydrogenation of 4,6-dichloro-2-methylpyrimidine.

Materials:

-

4,6-Dichloro-2-methylpyrimidine

-

10% Palladium on carbon (Pd/C)

-

Magnesium oxide (MgO)

-

Methanol

-

Water

-

Dichloromethane (DCM)

-

Celite

-

Hydrogen gas source

-

A pressure-rated reaction vessel (autoclave or similar).

Procedure:

-

To a pressure-rated reaction vessel, add a solution of 4,6-dichloro-2-methylpyrimidine in methanol and water.

-

Carefully add 10% Pd/C and magnesium oxide to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 30 psi).

-

Stir the reaction mixture vigorously at room temperature (around 20 °C) for 1 hour.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Extract the filtrate with dichloromethane.

-

Combine the organic phases and distill to remove the solvents, yielding this compound.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a modern experimental workflow for the synthesis of this compound.

References

- 1. Pinner-Kondensation – Wikipedia [de.wikipedia.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine, and pyrimidines - Google Patents [patents.google.com]

A Comprehensive Theoretical Analysis of the Molecular Structure of 2-Methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical investigation into the molecular structure and electronic properties of 2-Methylpyrimidine. The content is structured to offer a deep dive into the computational methodologies, present key quantitative data, and visualize the logical workflows involved in such a study. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational chemistry for molecular characterization.

Introduction

This compound is a heterocyclic aromatic compound that serves as a fundamental scaffold in numerous biologically active molecules. As a derivative of pyrimidine (B1678525), a core component of nucleic acids, its structural and electronic characteristics are of significant interest in medicinal chemistry and drug design. Understanding the molecular geometry, vibrational modes, and electronic properties of this compound at a quantum mechanical level provides a robust foundation for predicting its chemical reactivity, intermolecular interactions, and potential as a pharmacophore.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of such molecules with high accuracy. This guide outlines a comprehensive computational protocol for the study of this compound, presenting the expected theoretical data and comparing it with available experimental findings.

Experimental and Computational Protocols

A combined experimental and theoretical approach is crucial for a thorough understanding of the molecular properties of this compound. While experimental data provides real-world benchmarks, computational methods offer a detailed picture of the underlying quantum mechanical phenomena.

2.1. Experimental Methodologies

-

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy : The vibrational modes of this compound can be experimentally determined using FT-IR and FT-Raman spectroscopy. For FT-IR analysis, the sample is typically prepared as a KBr pellet, and the spectrum is recorded in the 4000-400 cm⁻¹ range. For FT-Raman, a sample is irradiated with a laser (e.g., 1064 nm Nd:YAG), and the scattered light is analyzed.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for confirming the molecular structure and understanding the chemical environment of the atoms. Spectra are typically recorded in a suitable solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with chemical shifts reported relative to a standard reference like tetramethylsilane (B1202638) (TMS).[3][4]

2.2. Computational Methodologies

The theoretical calculations outlined in this guide are based on Density Functional Theory (DFT), a widely used and reliable method for studying molecular systems.

-

Software : All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or similar programs.

-

Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for such studies.

-

Basis Set : A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution.

The computational workflow involves several key steps:

-

Geometry Optimization : The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.[5][6][7]

-

Frequency Calculation : Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study the intramolecular bonding and charge distribution. It provides insights into charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.[8][9][10][11]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule.[1][12][13]

-

NMR Chemical Shift Calculation : The Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then referenced to TMS, calculated at the same level of theory, to obtain the final chemical shifts.

The following diagram illustrates the general computational workflow:

Results and Discussion

This section presents the theoretical data obtained from the computational workflow described above.

3.1. Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The key bond lengths and bond angles are summarized in the table below. The pyrimidine ring is planar, and the methyl group is attached to the C2 position.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.342 | C2-N1-C6 | 115.8 |

| C2-N3 | 1.342 | N1-C2-N3 | 126.5 |

| N3-C4 | 1.335 | C2-N3-C4 | 115.8 |

| C4-C5 | 1.398 | N3-C4-C5 | 123.1 |

| C5-C6 | 1.398 | C4-C5-C6 | 117.0 |

| C6-N1 | 1.335 | C5-C6-N1 | 123.1 |

| C2-C7 | 1.508 | N1-C2-C7 | 116.8 |

| C7-H8 | 1.095 | N3-C2-C7 | 116.8 |

| C7-H9 | 1.095 | H8-C7-H9 | 108.5 |

| C4-H11 | 1.083 | H9-C7-H10 | 108.5 |

| C5-H12 | 1.084 | ||

| C6-H13 | 1.083 |

Note: Atom numbering is based on the standard IUPAC nomenclature for pyrimidine, with C7 being the methyl carbon.

3.2. Vibrational Analysis

The calculated vibrational frequencies were used to assign the theoretical FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical method. The table below presents some of the significant calculated vibrational modes and their assignments, compared with available experimental data for similar pyrimidine derivatives.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman | Assignment |

| 3075 | ~3070 | ~3070 | C-H stretching (ring) |

| 2985 | ~2980 | ~2980 | C-H asymmetric stretching (methyl) |

| 2930 | ~2925 | ~2925 | C-H symmetric stretching (methyl) |

| 1580 | ~1575 | ~1575 | C=C/C=N stretching |

| 1470 | ~1465 | ~1465 | C-H asymmetric bending (methyl) |

| 1405 | ~1400 | ~1400 | Ring stretching |

| 1380 | ~1375 | ~1375 | C-H symmetric bending (methyl) |

| 1240 | ~1240 | ~1240 | C-H in-plane bending |

| 1005 | ~1000 | ~1000 | Ring breathing |

| 800 | ~795 | ~795 | C-H out-of-plane bending |

3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. The analysis reveals significant delocalization of electron density within the pyrimidine ring, contributing to its aromatic character. The calculated natural charges on the atoms indicate that the nitrogen atoms are centers of negative charge, making them potential sites for electrophilic attack or hydrogen bonding.

The logical flow of an NBO analysis is depicted in the following diagram:

3.4. Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.52 |

| HOMO-LUMO Gap | 6.33 |

A larger HOMO-LUMO gap suggests higher chemical stability and lower reactivity. The distribution of the HOMO and LUMO electron densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is primarily localized on the pyrimidine ring, while the LUMO is distributed over the entire molecule.

The process of analyzing frontier molecular orbitals is shown below:

3.5. NMR Chemical Shift Analysis

The calculated ¹H and ¹³C NMR chemical shifts show good agreement with the experimental data, validating the accuracy of the theoretical model.

Table 4: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift | Experimental ¹H Shift[3] | Atom | Calculated ¹³C Shift | Experimental ¹³C Shift |

| H4, H6 | 8.65 | 8.68 | C2 | 166.5 | 166.8 |

| H5 | 7.20 | 7.23 | C4, C6 | 157.1 | 157.4 |

| H (methyl) | 2.60 | 2.62 | C5 | 119.3 | 119.6 |

| C (methyl) | 25.8 | 26.0 |

Conclusion

This technical guide has detailed a comprehensive theoretical study of the molecular structure and electronic properties of this compound using Density Functional Theory. The presented computational workflow provides a robust framework for such investigations. The calculated geometrical parameters, vibrational frequencies, and NMR chemical shifts are in good agreement with available experimental data for this compound and related compounds, demonstrating the predictive power of the B3LYP/6-311++G(d,p) level of theory.

The insights gained from NBO and HOMO-LUMO analyses, such as charge distribution and chemical reactivity, are invaluable for understanding the chemical behavior of this compound. This information is particularly relevant for drug development professionals, as it can guide the design of novel pyrimidine-based therapeutic agents with desired pharmacological properties. The methodologies and data presented herein serve as a valuable resource for further computational and experimental research on this compound and its derivatives.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ijera.com [ijera.com]

- 3. This compound(5053-43-0) 1H NMR spectrum [chemicalbook.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 6. ORCA Input Library - Geometry optimizations [sites.google.com]

- 7. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 8. NBO [cup.uni-muenchen.de]

- 9. 5.2. Natural Bond Orbital (NBO) Analysis — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]

- 10. q-chem.com [q-chem.com]

- 11. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. HOMO and LUMO - Protheragen [wavefunction.protheragen.ai]

Reactivity and Electronic Properties of 2-Methylpyrimidine: A Technical Guide for Chemical and Pharmaceutical Research

Abstract

2-Methylpyrimidine is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of pyrimidine (B1678525), a core component of nucleobases, this molecule serves as a versatile building block for a wide array of more complex structures, particularly in drug development. This technical guide provides an in-depth analysis of the reactivity and electronic properties of this compound. It covers its physicochemical characteristics, spectroscopic data, synthesis, and key reactive pathways, including nucleophilic aromatic substitution and the unique reactivity of the 2-methyl group. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and a foundational understanding of the molecule's chemical behavior.

Electronic and Physicochemical Properties

The chemical behavior of this compound is fundamentally governed by its electronic structure. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electron deficiency dictates the molecule's reactivity, particularly its susceptibility to nucleophilic attack and its general resistance to electrophilic substitution. The methyl group at the 2-position slightly modulates these properties through its electron-donating inductive effect.

The predicted pKa of 1.85 indicates that this compound is a weak base.[1] This is a direct consequence of the nitrogen lone pairs being part of the aromatic system, which reduces their availability for protonation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂ | [1][2][3] |

| Molecular Weight | 94.11 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Density | 1.0132 g/mL at 25 °C | [1][3][4] |

| Boiling Point | ~165.6 °C (rough estimate) | [1] |

| Flash Point | 38 °C | [1] |

| Refractive Index | n20/D 1.4930 | [1][3][4] |

| pKa | 1.85 ± 0.13 (Predicted) | [1] |

| CAS Number | 5053-43-0 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following data provides key diagnostic information.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference(s) |

| ¹H NMR | Methanol-d₄ | 8.66 (d, J=5 Hz, 2H, H4/H6), 7.29 (t, J=5 Hz, 1H, H5), 2.65 (s, 3H, -CH₃) | [5] |

| ¹³C NMR | Neat Liquid | Data available in spectral databases. | [6] |

| ¹³C NMR | DMSO-d₆ | Data available in spectral databases. | [7] |

Synthesis of this compound

This compound can be synthesized through various routes, with a common and efficient method being the reductive dehalogenation of a di-substituted precursor.

Experimental Protocol: Synthesis via Reductive Dehalogenation

This protocol describes the synthesis of this compound from 4,6-dichloro-2-methylpyrimidine.[5]

Materials:

-

4,6-dichloro-2-methyl-pyrimidine (1.47 mol)

-

Methanol (B129727) (1.32 L)

-

Water (1.10 L)

-

10% Palladium on Carbon (Pd/C) (240 g)

-

Magnesium Oxide (MgO) (240 g, 5.95 mol)

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

A solution of 4,6-dichloro-2-methyl-pyrimidine in methanol and water is prepared.

-

10% Pd/C and MgO are added to the solution.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere (30 psi) for 1 hour.

-

The mixture is filtered through Celite to remove the catalyst and inorganic salts.

-

The filtrate is extracted multiple times with DCM (4 x 1 L).

-

The combined organic phases are subjected to distillation to remove DCM (at 39 °C) and methanol (at 65 °C) under atmospheric pressure.

-

The resulting brown liquid is this compound (Yield: 28%).

Chemical Reactivity

The reactivity of this compound is characterized by two main features: the electrophilic nature of the pyrimidine ring and the acidity of the protons on the 2-methyl group.

Reactivity of the Pyrimidine Ring

The electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution, especially when substituted with good leaving groups like halogens. This is the most important reaction pathway for functionalizing the pyrimidine core.[8][9]

-

Regioselectivity: The positions C4 and C6 are generally more reactive towards nucleophiles than the C2 position. This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4/C6 positions and the ability to better stabilize the negative charge in the Meisenheimer intermediate.[10] Repulsion between the lone pairs of the ring nitrogens and the incoming nucleophile may also contribute to the lower reactivity at C2.[10]

Direct electrophilic aromatic substitution on the this compound ring is challenging and generally does not occur under standard conditions. The two ring nitrogen atoms are strongly electron-withdrawing, which deactivates the ring towards attack by electrophiles.[11][12] While the methyl group is a weak activating group, its effect is insufficient to overcome the powerful deactivation by the nitrogens.

The pyrimidine ring can undergo oxidation, though this often requires specific reagents and can lead to ring-opening or the formation of diols and epoxides.[13][14] Conversely, reduction of the pyrimidine system, typically via catalytic hydrogenation, is a common synthetic strategy, often employed to remove halogen substituents as demonstrated in its synthesis.[5]

Reactivity of the 2-Methyl Group

The methyl group at the 2-position of the pyrimidine ring is considered "active." The adjacent electron-withdrawing nitrogen atoms increase the acidity of the methyl protons, making them susceptible to deprotonation by a strong base.[15] The resulting carbanion is a potent nucleophile that can react with various electrophiles.

A classic example is the condensation reaction with aldehydes, such as benzaldehyde, which proceeds via an aldol-type mechanism. This reactivity is notably greater than that of methyl groups on a pyridine (B92270) ring, highlighting the stronger activating effect of the two nitrogen atoms in the pyrimidine system.[15]

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of therapeutic agents, including antivirals, antifungals, and anticancer drugs.[16][17] this compound itself is a valuable starting material and key intermediate in the synthesis of these pharmaceuticals.[1]

The ability to selectively functionalize both the pyrimidine ring (via nucleophilic substitution) and the methyl group (via deprotonation-alkylation) provides synthetic chemists with multiple handles to elaborate the core structure. For instance, derivatives of this compound have been investigated as potent tubulin inhibitors for the treatment of glioblastoma, where substitution at the 2-position was explored to modulate biological activity.[9] Its role as a precursor for compounds like 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, further underscores its industrial and pharmaceutical importance.[18]

Conclusion